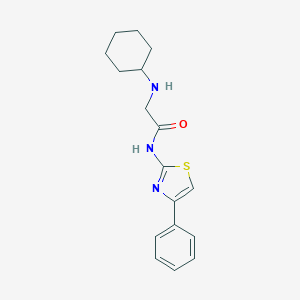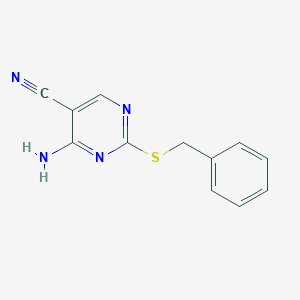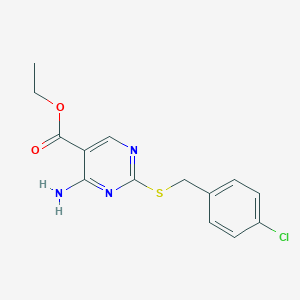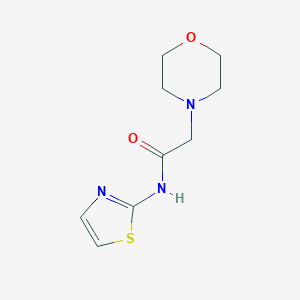![molecular formula C19H17NO2 B276889 1-[2-(3,4-Dimethoxyphenyl)vinyl]isoquinoline](/img/structure/B276889.png)
1-[2-(3,4-Dimethoxyphenyl)vinyl]isoquinoline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[2-(3,4-Dimethoxyphenyl)vinyl]isoquinoline, also known as DIVIQ, is a synthetic compound derived from isoquinoline. It is a potential therapeutic agent with a wide range of biological activities. DIVIQ has been studied extensively for its potential use in various scientific research applications.
Mecanismo De Acción
The mechanism of action of 1-[2-(3,4-Dimethoxyphenyl)vinyl]isoquinoline is not fully understood. However, it has been found to inhibit the activity of various enzymes and proteins involved in cancer cell proliferation and inflammation. 1-[2-(3,4-Dimethoxyphenyl)vinyl]isoquinoline has also been found to induce apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects:
1-[2-(3,4-Dimethoxyphenyl)vinyl]isoquinoline has been found to exhibit a wide range of biochemical and physiological effects. It has been shown to inhibit the growth of various cancer cell lines, including breast, lung, prostate, and colon cancer cells. 1-[2-(3,4-Dimethoxyphenyl)vinyl]isoquinoline has also been found to reduce inflammation in animal models of arthritis. Additionally, 1-[2-(3,4-Dimethoxyphenyl)vinyl]isoquinoline has been found to protect against oxidative stress and reduce neuronal damage in animal models of neurodegenerative diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 1-[2-(3,4-Dimethoxyphenyl)vinyl]isoquinoline in lab experiments is its wide range of biological activities. 1-[2-(3,4-Dimethoxyphenyl)vinyl]isoquinoline has been found to exhibit anticancer, antitumor, anti-inflammatory, and neuroprotective properties, making it a versatile compound for scientific research. However, one limitation of using 1-[2-(3,4-Dimethoxyphenyl)vinyl]isoquinoline in lab experiments is its low solubility in water, which can make it difficult to administer in vivo.
Direcciones Futuras
There are several future directions for the study of 1-[2-(3,4-Dimethoxyphenyl)vinyl]isoquinoline. One direction is to further investigate its mechanism of action and identify specific targets for its biological activity. Another direction is to develop more efficient synthesis methods for 1-[2-(3,4-Dimethoxyphenyl)vinyl]isoquinoline and its derivatives. Additionally, the potential use of 1-[2-(3,4-Dimethoxyphenyl)vinyl]isoquinoline as a therapeutic agent for neurodegenerative diseases should be further explored. Finally, the use of 1-[2-(3,4-Dimethoxyphenyl)vinyl]isoquinoline in combination with other drugs for the treatment of cancer and inflammation should be investigated.
Métodos De Síntesis
The synthesis of 1-[2-(3,4-Dimethoxyphenyl)vinyl]isoquinoline involves the condensation of 2-(3,4-dimethoxyphenyl)acetaldehyde and isoquinoline in the presence of a strong base. The reaction yields 1-[2-(3,4-Dimethoxyphenyl)vinyl]isoquinoline as a yellow solid with a melting point of 198-200°C. The purity of the compound is confirmed by thin-layer chromatography and nuclear magnetic resonance spectroscopy.
Aplicaciones Científicas De Investigación
1-[2-(3,4-Dimethoxyphenyl)vinyl]isoquinoline has been studied for its potential use in various scientific research applications. It has been found to exhibit anticancer, antitumor, and anti-inflammatory properties. 1-[2-(3,4-Dimethoxyphenyl)vinyl]isoquinoline has also been studied for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
Propiedades
Fórmula molecular |
C19H17NO2 |
|---|---|
Peso molecular |
291.3 g/mol |
Nombre IUPAC |
1-[(Z)-2-(3,4-dimethoxyphenyl)ethenyl]isoquinoline |
InChI |
InChI=1S/C19H17NO2/c1-21-18-10-8-14(13-19(18)22-2)7-9-17-16-6-4-3-5-15(16)11-12-20-17/h3-13H,1-2H3/b9-7- |
Clave InChI |
YIPPOXZOZWCKNX-CLFYSBASSA-N |
SMILES isomérico |
COC1=C(C=C(C=C1)/C=C\C2=NC=CC3=CC=CC=C32)OC |
SMILES |
COC1=C(C=C(C=C1)C=CC2=NC=CC3=CC=CC=C32)OC |
SMILES canónico |
COC1=C(C=C(C=C1)C=CC2=NC=CC3=CC=CC=C32)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Ethyl 5-[(tert-butylamino)methyl]-4-chloro-3-methyl-1-benzofuran-2-carboxylate](/img/structure/B276808.png)
![N-[3-(hydroxymethyl)-4,5,6,7-tetrahydro-1-benzothien-2-yl]benzamide](/img/structure/B276817.png)
![Allyl 8,9-dimethylthieno[3,2-e][1,2,4]triazolo[4,3-c]pyrimidin-3-yl sulfide](/img/structure/B276822.png)
![1-[(8,9-Dimethylthieno[3,2-e][1,2,4]triazolo[4,3-c]pyrimidin-3-yl)sulfanyl]acetone](/img/structure/B276823.png)
![6-Oxo-5,6,7,8,9,10-hexahydro-cyclohepta[b]indole-2-carboxylic acid ethyl ester](/img/structure/B276825.png)
![4-(3,5-dimethyl-1H-pyrazol-1-yl)-5,6-dimethylthieno[2,3-d]pyrimidine](/img/structure/B276827.png)
![2-[(N-butylglycyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylic acid](/img/structure/B276831.png)
![Ethyl 2-methyl-5,6,7,8-tetrahydro-4H-thieno[3,2-b]indole-3-carboxylate](/img/structure/B276832.png)


![2-(3-{[2-(4-morpholinyl)ethyl]sulfanyl}-5H-[1,2,4]triazino[5,6-b]indol-5-yl)acetamide](/img/structure/B276839.png)

![N-[4-(aminosulfonyl)phenyl]-2-(5H-[1,2,4]triazino[5,6-b]indol-3-ylthio)acetamide](/img/structure/B276844.png)
